molecular formula C8H14O3 B12869034 (2S,3S,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate

(2S,3S,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate

Cat. No.: B12869034
M. Wt: 158.19 g/mol
InChI Key: LTEQUHVAEQPJQB-VQVTYTSYSA-N
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Description

(2S,3S,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate is a chiral compound with a tetrahydrofuran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate typically involves the use of commercially available starting materials. One common method involves the esterification of a suitable precursor with methanol under acidic conditions. The reaction is often carried out at room temperature to ensure the retention of stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its stereochemistry is crucial for the biological activity of the resulting compounds.

Medicine

In medicine, this compound is explored for its potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs that require specific stereochemistry for efficacy.

Industry

In the industrial sector, this compound is used in the production of materials with specific properties. Its unique structure can impart desirable characteristics to polymers and other materials.

Mechanism of Action

The mechanism of action of (2S,3S,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S,5R)-2,5-Dimethylmorpholine: This compound has a similar ring structure but differs in the presence of a nitrogen atom.

    2,5-Dimethyltetrahydrofuran: This compound lacks the ester group present in (2S,3S,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups. This uniqueness makes it valuable in applications requiring precise molecular interactions and properties.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl (2S,3S,5R)-2,5-dimethyloxolane-3-carboxylate

InChI

InChI=1S/C8H14O3/c1-5-4-7(6(2)11-5)8(9)10-3/h5-7H,4H2,1-3H3/t5-,6+,7+/m1/s1

InChI Key

LTEQUHVAEQPJQB-VQVTYTSYSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H](O1)C)C(=O)OC

Canonical SMILES

CC1CC(C(O1)C)C(=O)OC

Origin of Product

United States

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